2-Benzothiazolamine, N-(2-methylpropyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

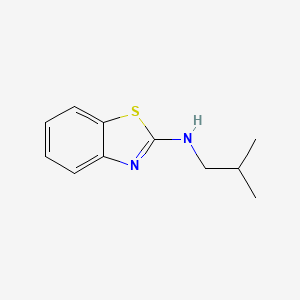

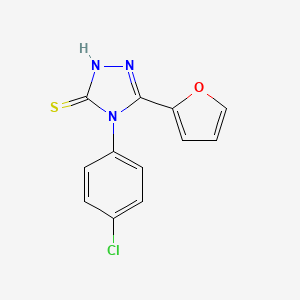

2-Benzothiazolamine, N-(2-methylpropyl)- is a chemical compound that has been found to have various applications in scientific research. This compound belongs to the class of benzothiazoles and is commonly used as a precursor in the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Therapeutic Potential and Chemical Properties

- Benzothiazoles, including 2-Benzothiazolamine derivatives, are recognized for their extensive pharmaceutical applications. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The 2-arylbenzothiazoles, in particular, are being explored as potential antitumor agents. Their structural simplicity and ease of synthesis make them suitable for the development of diverse chemical libraries aimed at drug discovery. The increasing interest in the benzothiazole nucleus within drug discovery highlights its significance in the development of new therapies for various human diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Anticancer Applications

- Recent advancements have shown that structural modifications of benzothiazole scaffolds, including those similar to 2-Benzothiazolamine, N-(2-methylpropyl)-, contribute to the development of new antitumor agents. These derivatives have demonstrated promising anticancer profiles and synthetic accessibility, which are attractive for the design and development of novel chemotherapeutics. Despite the encouraging results observed in clinical studies, a full characterization of their toxicity is required for safe clinical use as cancer treatment drugs (Ahmed et al., 2012).

Pharmacological Diversity

- The benzothiazole structure is integral to many natural and synthetic bioactive molecules, showing a wide array of activities with minimal toxic effects. Derivatives of benzothiazole, including 2-Benzothiazolamine, N-(2-methylpropyl)-, exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This diversity in pharmacological activities positions benzothiazole as a rapidly evolving and interesting compound in medicinal chemistry (Bhat & Belagali, 2020).

Modern Synthetic Approaches

- The review of modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, akin to 2-Benzothiazolamine, N-(2-methylpropyl)-, highlights new synthesis methods. These include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles. Such methodologies facilitate the easy functionalization of the benzothiazole moiety, making it a highly reactive building block for organic synthesis, including the creation of pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

Propiedades

IUPAC Name |

N-(2-methylpropyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGKWHWIOTWYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343704 |

Source

|

| Record name | Benzothiazol-2-yl-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24622-32-0 |

Source

|

| Record name | Benzothiazol-2-yl-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)